molecular formula C10H6BrNO3 B11853026 8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one CAS No. 62761-38-0

8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one

Cat. No.: B11853026
CAS No.: 62761-38-0
M. Wt: 268.06 g/mol
InChI Key: WAQDSPVZJDTODA-UHFFFAOYSA-N
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Description

8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one is a complex organic compound characterized by its unique structure, which includes a bromine atom and a dioxolo ring fused to an isoquinolinone core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by cyclization to form the dioxolo ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoquinolinones.

Scientific Research Applications

8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the study of enzyme interactions and cellular pathways.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol
  • Oxolinic acid

Uniqueness

8-Bromo-[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one is unique due to its specific bromine substitution and dioxolo ring structure, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for specialized research and applications.

Properties

CAS No.

62761-38-0

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

8-bromo-6H-[1,3]dioxolo[4,5-g]isoquinolin-5-one

InChI

InChI=1S/C10H6BrNO3/c11-7-3-12-10(13)6-2-9-8(1-5(6)7)14-4-15-9/h1-3H,4H2,(H,12,13)

InChI Key

WAQDSPVZJDTODA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=CNC3=O)Br

Origin of Product

United States

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